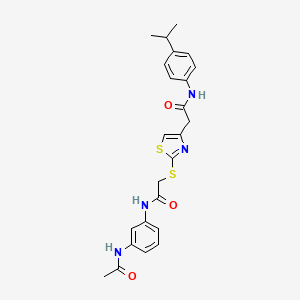
N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O3S2 and its molecular weight is 482.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound featuring a thiazole moiety, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on diverse research findings, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down into key components:
- Thiazole ring : Known for its biological activity.
- Acetamide groups : Contribute to the compound's solubility and bioactivity.
- Isopropylphenyl group : Potentially enhances the lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted the synthesis and evaluation of thiazole derivatives that showed potent activity against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML). Specifically, lead compounds demonstrated:
- High potency against sensitive and resistant cancer cell lines.
- Induction of apoptosis and autophagy , leading to cell death.
- In vivo efficacy , significantly reducing tumor growth in xenograft models .
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound interferes with pathways that promote cancer cell growth.
- Induction of Apoptosis : Activating intrinsic pathways leading to programmed cell death.
- Autophagy Modulation : Enhancing autophagic processes that can lead to cell death in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
- Substituents on the thiazole ring significantly affect potency.
- The presence of acetamide groups enhances solubility and bioactivity.
A comparative analysis of various derivatives revealed that modifications at specific positions on the thiazole and phenyl rings could lead to improved efficacy and selectivity against cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
Propiedades
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-15(2)17-7-9-18(10-8-17)26-22(30)12-21-13-32-24(28-21)33-14-23(31)27-20-6-4-5-19(11-20)25-16(3)29/h4-11,13,15H,12,14H2,1-3H3,(H,25,29)(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLACHLDIQXDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














